N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide
CAS No.: 1775403-67-2
Cat. No.: VC4490909
Molecular Formula: C21H22ClN5O4
Molecular Weight: 443.89
* For research use only. Not for human or veterinary use.
![N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide - 1775403-67-2](/images/structure/VC4490909.png)
Specification
CAS No. | 1775403-67-2 |
---|---|
Molecular Formula | C21H22ClN5O4 |
Molecular Weight | 443.89 |
IUPAC Name | N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide |
Standard InChI | InChI=1S/C21H22ClN5O4/c1-12-7-8-14(10-15(12)22)24-17(28)11-27-20(29)18(19-23-13(2)31-25-19)16-6-4-3-5-9-26(16)21(27)30/h7-8,10H,3-6,9,11H2,1-2H3,(H,24,28) |
Standard InChI Key | TUERPSDUQPNNLZ-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a fused pyrimido[1,6-a]azepine core (a bicyclic system combining pyrimidine and azepine rings) substituted with a 5-methyl-1,2,4-oxadiazole group at position 4 and an N-(3-chloro-4-methylphenyl)acetamide side chain at position 2 . The molecular formula is C₂₁H₂₂ClN₅O₄, with a molecular weight of 443.9 g/mol . Key structural attributes include:
-
Pyrimidoazepine core: Provides rigidity and influences electronic properties.
-
Oxadiazole ring: Enhances metabolic stability and lipophilicity .
-
Chloro-methylphenyl group: Contributes to electrophilic reactivity and target binding.
Physicochemical Characteristics
-
LogP: Estimated at 2.8–3.2, indicating moderate lipophilicity .
-
Solubility: Limited aqueous solubility due to aromatic and heterocyclic components .
-
Spectral Data: Confirmed via NMR (¹H and ¹³C) and HRMS, with carbonyl stretches at 1,680–1,720 cm⁻¹ in IR .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves three critical stages (Table 1) :
Table 1: Key Synthetic Steps
Step | Reaction Description | Yield (%) |
---|---|---|
1 | Formation of pyrimidoazepine core via cyclization | 75–80 |
2 | Introduction of oxadiazole via hydrazide-carboxylic acid coupling | 65–70 |
3 | Acetamide side-chain incorporation via nucleophilic substitution | 70–75 |
-
Step 1: Cyclization of aminopyrimidine precursors with diketones under acidic conditions.
-
Step 2: Oxadiazole formation using 5-methyl-1,2,4-oxadiazole-3-carboxylic acid and POCl₃.
Industrial Scalability
Industrial production employs continuous flow reactors to enhance yield (85–90%) and purity (>95%). Purification involves recrystallization from ethanol-water mixtures .
Biological Activities
Antimicrobial Efficacy
In vitro studies against Staphylococcus aureus and Escherichia coli demonstrated MIC values of 16–32 µg/mL, comparable to gentamicin . The oxadiazole moiety disrupts bacterial membrane integrity via hydrophobic interactions.
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
HCT-116 | 0.75 | Caspase activation |
MCF-7 | 1.8 | Bcl-2 inhibition |
Anti-inflammatory Effects
In carrageenan-induced rat paw edema models, the compound reduced inflammation by 58–62% at 20 mg/kg, outperforming diclofenac (55%) . This activity correlates with COX-2 inhibition (IC₅₀ = 0.02 µM) .
Pharmacological and Toxicological Profile
Pharmacokinetics
-
Bioavailability: 42% in rodent models due to first-pass metabolism.
Comparative Analysis with Analogues
Oxadiazole Derivatives
1,3,4-Oxadiazole isomers exhibit 10-fold lower logD than 1,2,4-isomers, enhancing solubility and reducing hERG liability .
Pyrimidoazepine Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume